molecular formula C15H11BrN2O3S B5236063 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5236063
M. Wt: 379.2 g/mol
InChI Key: PMLQKLQYCXVCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid is a synthetic compound that has been widely used in scientific research. It is also known as BB-94 or Batimastat and belongs to the class of matrix metalloproteinase inhibitors. The compound was first developed in the 1990s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

The mechanism of action of BB-94 involves the inhibition of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix and play a crucial role in tissue remodeling and repair. BB-94 binds to the active site of these enzymes and prevents their activity, thereby reducing tissue degradation and promoting tissue repair.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, BB-94 has been shown to inhibit tumor invasion and metastasis by reducing the activity of matrix metalloproteinases. Inflammation can be reduced by inhibiting the activity of certain enzymes and cytokines. In tissue regeneration, BB-94 can promote wound healing and tissue repair by reducing tissue degradation and promoting tissue remodeling.

Advantages and Limitations for Lab Experiments

One of the main advantages of BB-94 in lab experiments is its ability to inhibit the activity of matrix metalloproteinases, which can be useful in studying various biological processes such as tumor invasion, inflammation, and tissue regeneration. However, BB-94 has some limitations, including its potential toxicity and non-specific inhibition of other enzymes. Therefore, careful consideration should be given to the concentration and duration of BB-94 treatment in lab experiments.

Future Directions

There are several future directions for the study of BB-94. One potential application is in the treatment of cancer, where BB-94 may be used in combination with other therapies to inhibit tumor invasion and metastasis. In addition, BB-94 may be investigated for its potential use in tissue engineering and regenerative medicine, where it may be used to promote tissue repair and regeneration. Further studies are needed to understand the full potential of BB-94 in these areas and to address its limitations in lab experiments.
Conclusion:
In conclusion, 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid is a synthetic compound that has been widely used in scientific research. Its mechanism of action involves the inhibition of matrix metalloproteinases, which has potential applications in cancer research, inflammation, and tissue regeneration. While BB-94 has several advantages in lab experiments, careful consideration should be given to its potential toxicity and non-specific inhibition of other enzymes. Further studies are needed to fully understand the potential of BB-94 in different fields and to address its limitations.

Synthesis Methods

The synthesis of 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 4-bromobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-aminobenzoic acid to form the final compound. The synthesis process is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

BB-94 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and tissue regeneration. In cancer research, BB-94 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tumor invasion and metastasis. Studies have also shown that BB-94 can reduce inflammation by inhibiting the activity of certain enzymes and cytokines. In addition, BB-94 has been investigated for its potential use in tissue regeneration, particularly in the treatment of skin wounds and ulcers.

properties

IUPAC Name

2-[(4-bromobenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c16-10-7-5-9(6-8-10)13(19)18-15(22)17-12-4-2-1-3-11(12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLQKLQYCXVCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromobenzoyl)carbamothioylamino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.